molecular formula C8H4INO3 B3016018 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione CAS No. 115081-93-1

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione

Cat. No.: B3016018
CAS No.: 115081-93-1
M. Wt: 289.028
InChI Key: YUBBBGFLPWOTIW-UHFFFAOYSA-N
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Description

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione belongs to the class of 1H-benzo[d][1,3]oxazine-2,4-diones, heterocyclic compounds recognized for their significant potential in medicinal chemistry and organic synthesis . This scaffold is known to interact with diverse biological targets, with related compounds demonstrating potent activity as inhibitors for targets such as hepatitis C virus (HCV), butyrylcholinesterase (BChE), and histone acetyltransferases (HATs) . Furthermore, molecules within this class have been reported to exhibit antiallergic, antitumor, antipsychotic, and antimycobacterial properties, highlighting the broad research utility of this structural framework . The iodine substituent on the benzo ring makes this particular derivative a valuable and versatile synthetic intermediate. The halogen atom facilitates further functionalization via cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of more complex molecules for structure-activity relationship (SAR) studies or the development of novel chemical entities . The core structure itself, isatoic anhydride and its derivatives, are frequently employed as precursors in the synthesis of pharmacologically active quinazolinones, including drugs like methaqualone . This product is intended for use as a building block in chemical synthesis and biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-iodo-1H-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBBBGFLPWOTIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NC(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione typically involves the cyclization of N-(2-alkynyl)aryl benzamides. A gold(I)-catalyzed cycloisomerization procedure is often employed, which allows for the chemoselective oxygen cyclization via the 6-exo-dig pathway. This method yields the desired heterocycles in modest to good chemical yields under mild reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione involves its interaction with specific molecular targets and pathways. For instance, in cancer research, the compound has been shown to inhibit cell proliferation by targeting specific enzymes and receptors involved in cell growth and survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties
6-Bromo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione Br (6) C₈H₄BrNO₃ 241.03 Synthesized via triphosgene-mediated cyclization; used in quinoline synthesis .
6-Fluoro-2H-benzo[d][1,3]oxazine-2,4(1H)-dione F (6) C₈H₄FNO₃ 181.12 Moderate toxicity (H302, H315 warnings); stored at room temperature .
8-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione F (8) C₈H₄FNO₃ 181.12 Potential intermediate for pharmaceuticals; distinct regiochemistry vs. 6-F .
8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione OCH₃ (8) C₉H₇NO₄ 193.16 Higher solubility due to methoxy group; stored at 0–8°C .
8-Iodoquinazoline-2,4(1H,3H)-dione I (8, quinazoline core) C₈H₅IN₂O₂ 288.04 Pharmaceutical intermediate; distinct core structure vs. benzoxazinedione .

Key Observations :

  • Halogen Effects : Iodine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems but reduce solubility compared to fluoro or methoxy derivatives.
  • Regiochemistry : Substituents at the 8-position (e.g., 8-F, 8-I) may sterically hinder interactions with target proteins compared to 6-position analogs .
  • Core Modifications : Quinazoline derivatives (e.g., ) exhibit divergent applications (e.g., PET tracers) due to altered electronic properties .

Toxicity and ADME Profiles

  • NSC777205/207 : Low acute toxicity in rats; comply with Lipinski’s rules for drug-likeness (MW < 500, LogP < 5) .
  • 6-Fluoro Analog : Moderate hazards (H302, H315 warnings) due to fluorine’s electronegativity and metabolic stability .

Biological Activity

8-Iodo-2H-benzo[d][1,3]oxazine-2,4(1H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the oxazine family and is characterized by the presence of an iodine atom at the 8th position of the benzo[d][1,3]oxazine ring. Research indicates that it may have applications in antimicrobial and anticancer therapies.

The molecular formula of this compound is C8_8H4_4INO3_3, with a molecular weight of approximately 289.03 g/mol. The compound features a unique structure that influences its reactivity and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaInhibition Zone (mm)MIC (µg/mL)
This compoundS. aureus2550
Coumarin Derivative AE. coli3025
Coumarin Derivative BKlebsiella pneumoniae2830

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups enhances the antimicrobial efficacy of these compounds .

Anticancer Activity

The anticancer properties of this compound are under investigation. Preliminary findings indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor binding .

Case Study: Anticancer Potential
A study evaluated the cytotoxic effects of several oxazine derivatives on human cancer cell lines. The results demonstrated that compounds with similar structural features to this compound exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes, leading to apoptosis in cancer cells.
  • Receptor Binding : It can potentially bind to receptors that regulate cell growth and proliferation.

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